4,5-Dichloro-3,6-dihydroxy-phthalonitrile

Thermal stability Melting point Procurement specification

4,5-Dichloro-3,6-dihydroxy-phthalonitrile (synonyms: 2,3-dichloro-5,6-dicyanohydroquinone, DDHQ, DDQH2) is a chlorinated hydroquinone-bis-nitrile of molecular formula C8H2Cl2N2O2 and molecular weight 229.02 g/mol. First characterized as the reduced form of the widely used quinone oxidant 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), it is prepared by direct chlorination of 2,3-dicyanohydroquinone in boiling acetic acid or by reduction of DDQ with aqueous sodium bisulfite.

Molecular Formula C8H2Cl2N2O2
Molecular Weight 229.02 g/mol
CAS No. 4640-41-9
Cat. No. B1596088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dichloro-3,6-dihydroxy-phthalonitrile
CAS4640-41-9
Molecular FormulaC8H2Cl2N2O2
Molecular Weight229.02 g/mol
Structural Identifiers
SMILESC(#N)C1=C(C(=C(C(=C1O)Cl)Cl)O)C#N
InChIInChI=1S/C8H2Cl2N2O2/c9-5-6(10)8(14)4(2-12)3(1-11)7(5)13/h13-14H
InChIKeyQNDGAROPZNKYNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Dichloro-3,6-dihydroxy-phthalonitrile (CAS 4640-41-9): Identity, Synthesis Origin, and Physicochemical Baseline for Procurement Specification


4,5-Dichloro-3,6-dihydroxy-phthalonitrile (synonyms: 2,3-dichloro-5,6-dicyanohydroquinone, DDHQ, DDQH2) is a chlorinated hydroquinone-bis-nitrile of molecular formula C8H2Cl2N2O2 and molecular weight 229.02 g/mol . First characterized as the reduced form of the widely used quinone oxidant 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), it is prepared by direct chlorination of 2,3-dicyanohydroquinone in boiling acetic acid or by reduction of DDQ with aqueous sodium bisulfite . It presents as a white to grayish-white crystalline solid with a melting point of 265 °C (decomposition), predicted density of 1.80 g/cm³, and notably poor solubility in common organic solvents including benzene and dioxane—properties that define its unique handling and application profile relative to its oxidized DDQ counterpart .

Why 4,5-Dichloro-3,6-dihydroxy-phthalonitrile Cannot Be Interchanged with DDQ, Non-Chlorinated Dicyanohydroquinone, or Non-Hydroxylated Dichlorophthalonitrile Analogs


Generic substitution within the dicyano-quinone/hydroquinone family is precluded by three interdependent factors. First, the redox state is determinative: DDQ (CAS 84-58-2) is the fully oxidized quinone with a ground-state reduction potential of +0.51 V vs SCE, whereas this compound is the two-electron-reduced hydroquinone form, occupying a distinct and non-interchangeable position in the DDQ/DDHQ/DDQ•– three-state redox manifold . Second, the dual chlorine/hydroxyl substitution pattern imparts a solubility profile critically different from both DDQ (which is moderately soluble in dioxane and benzene) and the non-chlorinated analog 2,3-dicyanohydroquinone (CAS 4733-50-0, mp 230–245 °C, soluble in ethanol and hot water); this compound precipitates from typical DDQ reaction media, enabling a unique product-separation strategy documented in the primary literature . Third, the compound serves as a designated multi-pharmacopeial impurity standard—specifically for finasteride (Impurity 8/GT), dutasteride (Impurity 18), and brexpiprazole (Impurity A/54)—a regulatory traceability requirement that no closely related analog simultaneously satisfies .

Product-Specific Quantitative Evidence Guide: 4,5-Dichloro-3,6-dihydroxy-phthalonitrile Differentiation Data vs. DDQ and Structural Analogs


Thermal Decomposition Threshold: +50 °C Advantage Over DDQ for High-Temperature Processing and Storage Stability

4,5-Dichloro-3,6-dihydroxy-phthalonitrile exhibits a melting point (decomposition) of 265 °C, which is approximately 50–55 °C higher than that of its oxidized form DDQ (reported range 210–215 °C, decomposition) . This thermal stability differential directly translates into a broader safe-handling window for applications involving elevated-temperature processing, melt-state reactions, or long-term storage where DDQ's lower decomposition threshold may release hydrogen cyanide . By contrast, the non-chlorinated analog 2,3-dicyanohydroquinone (CAS 4733-50-0) melts at approximately 230–245 °C, occupying an intermediate position but lacking the chlorine substituents that confer the full thermal margin of the dichloro compound .

Thermal stability Melting point Procurement specification High-temperature processing

Precipitation-Driven Product Separation: Insolubility in DDQ Reaction Solvents Enables Facile Workup Unavailable with DDQ or Other Hydroquinone Analogs

In DDQ-mediated dehydrogenation and oxidative coupling reactions conducted in dioxane, benzene, or dichloromethane, the reduced byproduct 4,5-dichloro-3,6-dihydroxy-phthalonitrile spontaneously precipitates as a poorly soluble solid, enabling straightforward filtration-based separation of the desired product from the spent oxidant residue . This stands in marked contrast to the behavior of DDQ itself, which is moderately soluble in these solvents and would remain dissolved, complicating product isolation . In the 2007 Bose protocol for 2-arylbenzothiazole synthesis, the precipitated DDHQ byproduct was quantitatively separated from the product mixture by treatment with a strongly basic ion-exchange resin, demonstrating a workup pathway that exploits this solubility differential . The non-chlorinated analog 2,3-dicyanohydroquinone, by comparison, is reported as easily soluble in ethanol and ether, and would not provide the same precipitation-based separation advantage .

Reaction workup Solubility differential Precipitation DDQ-mediated synthesis Process chemistry

Multi-API Regulatory Impurity Standard: Simultaneous Designation Across Three Pharmacopeial Monographs (Finasteride, Dutasteride, Brexpiprazole)

4,5-Dichloro-3,6-dihydroxy-phthalonitrile is uniquely designated as a named impurity standard for three distinct active pharmaceutical ingredients (APIs): Finasteride Impurity 8 / Finasteride GT, Dutasteride Impurity 18, and Brexpiprazole Impurity A (also listed as Brexpiprazole Impurity 54) . This cross-API impurity status arises from the compound's identity as the reduced byproduct of DDQ, which is employed as a dehydrogenation reagent in the industrial synthesis of all three drugs . No other structural analog—including DDQ itself, 2,3-dicyanohydroquinone, or 4,5-dichlorophthalonitrile—carries simultaneous multi-API impurity designation across finasteride, dutasteride, and brexpiprazole pharmacopeial specifications. Commercial reference standards of this compound are supplied at ≥95% purity (HPLC) and ≥98% purity for analytical method validation .

Pharmaceutical impurity Reference standard Quality control HPLC Regulatory compliance

Defined Redox Identity within the DDQ/DDHQ Couple: Ground-State Potential of +0.51 V vs SCE Distinguishes This Hydroquinone from Generic Quinone/Hydroquinone Pairs

The DDQ/DDHQ redox couple represents one of the highest-potential quinone/hydroquinone systems in common synthetic use. DDQ in its ground state exhibits an oxidation potential of +0.51 V versus SCE in acetonitrile, while 4,5-dichloro-3,6-dihydroxy-phthalonitrile constitutes the two-electron-reduced hydroquinone terminus of this couple . This redox identity is both quantitatively defined and synthetically exploited: DDHQ can be electrochemically re-oxidized to DDQ via anodic oxidation at controlled potential—a recovery method demonstrated by Brinker et al. (1975) that converts spent hydroquinone byproduct back into the active quinone oxidant, offering a cost-recovery pathway that generic hydroquinones or non-electroactive analogs cannot replicate . In catalytic DDQ systems, the DDQ/DDQH2 couple is regenerated by terminal oxidants including O₂, nitrites, MnO₂, or electrochemical means, making the hydroquinone form a critical intermediate in sustainable, sub-stoichiometric DDQ protocols . By contrast, 4,5-dichlorophthalonitrile (CAS 139152-08-2), which lacks the hydroxyl groups, is redox-inactive at these potentials and cannot participate in quinone/hydroquinone cycling.

Redox potential DDQ/DDHQ couple Electrochemical regeneration Electron transfer Catalytic oxidant recycling

Orthogonal Chlorine + Hydroxyl Functionalization Potential in Phthalonitrile and Phthalocyanine Precursor Chemistry vs. Singly-Functionalized Analogs

4,5-Dichloro-3,6-dihydroxy-phthalonitrile uniquely positions two orthogonal reactive handles on the phthalonitrile scaffold: (i) two chlorine atoms at the 4,5-positions available for nucleophilic aromatic substitution (SNAr) with alkoxides, thiols, or amines, and (ii) two hydroxyl groups at the 3,6-positions capable of O-alkylation, esterification, or participation in phthalonitrile resin curing via hydroxyl-mediated nitrile crosslinking . This dual functionality is absent from the three closest analogs: DDQ lacks hydroxyl groups (existing as a quinone carbonyl), 4,5-dichlorophthalonitrile (CAS 139152-08-2, mp 180–184 °C) has chlorine atoms but no hydroxyls and a significantly lower melting point, and 2,3-dicyanohydroquinone (CAS 4733-50-0, mp ~230–245 °C) carries hydroxyls but no chlorine substituents . The chlorine atoms in the target compound further modulate the electronic character of the aromatic ring through their electron-withdrawing inductive effect, which is critical for tuning the optical and electronic properties of derived phthalocyanine macrocycles—a capability not available from the non-chlorinated hydroquinone analog .

Phthalocyanine synthesis Phthalonitrile resin Functionalization handle Chlorine displacement Polymer precursor

Best Research and Industrial Application Scenarios for 4,5-Dichloro-3,6-dihydroxy-phthalonitrile (CAS 4640-41-9) Based on Verified Differentiation Evidence


In-House DDQ Regeneration for Laboratories Running High-Volume Stoichiometric Oxidation Protocols

Laboratories consuming DDQ as a stoichiometric dehydrogenation oxidant in multi-gram to kilogram quantities can procure the reduced hydroquinone form (this compound) as a recovery intermediate. Following DDQ-mediated reactions, the precipitated hydroquinone byproduct is collected by filtration—exploiting its poor solubility in dioxane and benzene —and re-oxidized to DDQ using established methods: anodic oxidation at constant current (Brinker 1975 protocol), treatment with PbO₂, Mn(OAc)₃ (3 equiv., 10 mol% DDQ catalyst), or nitric acid/oxygen . This closed-loop regeneration strategy reduces net DDQ procurement costs and mitigates the environmental burden of quinone waste disposal, while leveraging the compound's uniquely defined position in the +0.51 V (vs SCE) DDQ/DDHQ redox couple .

Multi-API Analytical Reference Standard Procurement for Generic Pharmaceutical Quality Control Laboratories

QC laboratories supporting generic drug manufacturing for finasteride (5α-reductase inhibitor), dutasteride (dual 5α-reductase inhibitor), and brexpiprazole (atypical antipsychotic) can utilize a single batch of 4,5-dichloro-3,6-dihydroxy-phthalonitrile (≥95–98% HPLC purity) as a reference standard for HPLC method development, system suitability testing, and impurity profiling across all three API programs . This compound is explicitly cataloged as Finasteride Impurity 8 / Finasteride GT, Dutasteride Impurity 18, and Brexpiprazole Impurity A/54, making it a procurement-efficient alternative to purchasing three separate, drug-specific impurity standards . The thermal stability (mp 265 °C decomp.) further supports long-term storage of reference standard batches without degradation concerns that might compromise analytical accuracy.

Phthalocyanine Precursor with Orthogonal Chlorine/Hydroxyl Derivatization Handles for Tailored Optical and Electronic Materials

Researchers synthesizing peripherally functionalized phthalocyanines for dye, catalyst, or photodynamic therapy applications can use this compound as a bis-phthalonitrile precursor that offers two sequential derivatization pathways: chlorine displacement via SNAr with thiols or amines to tune the Q-band absorption wavelength and electronic properties, followed by hydroxyl O-alkylation to control solubility, aggregation behavior, or polymer tethering . Unlike 4,5-dichlorophthalonitrile (which lacks hydroxyl-mediated solubility-tuning handles and has a lower mp of 180–184 °C) and 2,3-dicyanohydroquinone (which lacks chlorine-mediated electronic tuning), this compound uniquely combines both functionalities on the same scaffold with a thermal stability margin (mp 265 °C decomp.) compatible with the elevated temperatures of phthalonitrile cyclotetramerization .

Phthalonitrile Thermoset Resin Development with Built-In Hydroxyl Curing Functionality

In phthalonitrile resin formulations requiring low-temperature curing additives, 4,5-dichloro-3,6-dihydroxy-phthalonitrile can serve as a reactive monomer or curing accelerator wherein the phenolic hydroxyl groups participate directly in the nitrile crosslinking mechanism, potentially lowering the cure onset temperature relative to non-hydroxylated phthalonitrile monomers . This compound's thermal decomposition threshold of 265 °C is compatible with the standard phthalonitrile post-cure regimen (heating to 250–450 °C), while its chlorine substituents provide additional sites for post-polymerization functionalization or crosslink density modulation—capabilities not available from the non-chlorinated 2,3-dicyanohydroquinone analog .

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